

Application Note: ^1H and ^{13}C NMR Spectral Assignment for Ethyl Salicylate

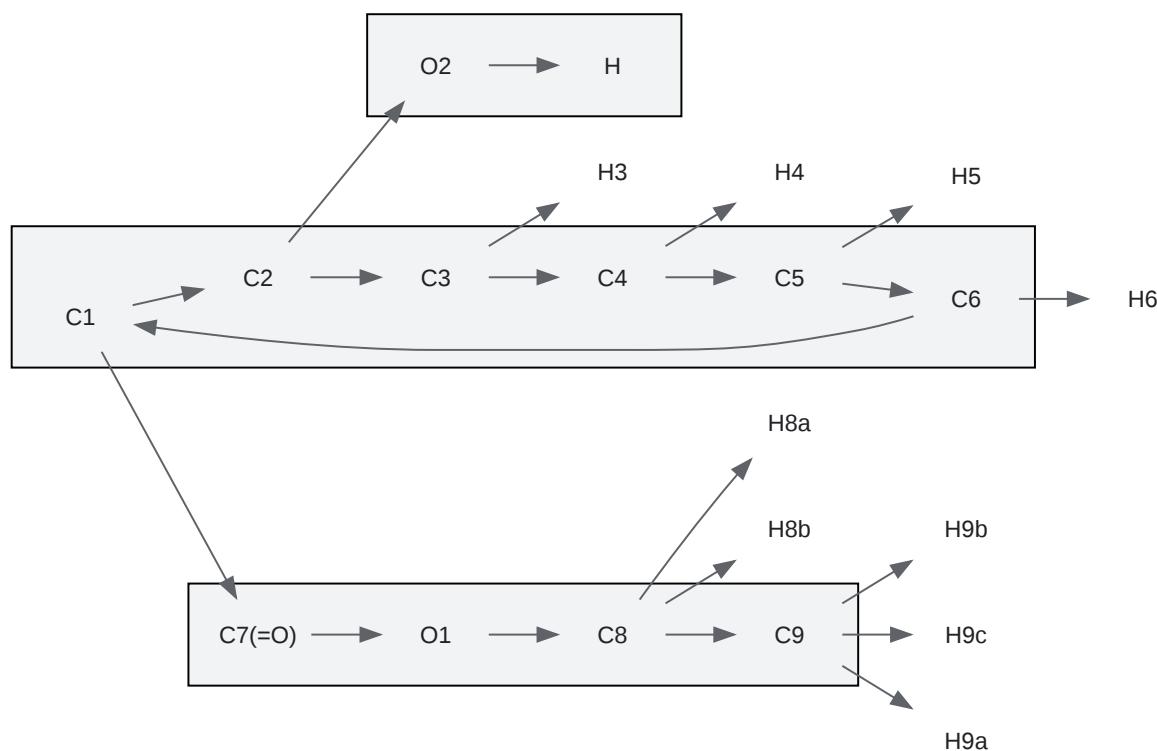
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Salicylate*

Cat. No.: B7769798

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate is an organic ester formed by the condensation of salicylic acid and ethanol. It is commonly used in fragrances, flavorings, and as a topical analgesic. The structural elucidation and confirmation of **ethyl salicylate** are crucial for quality control and drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This application note provides a detailed protocol and spectral assignment for the ^1H and ^{13}C NMR analysis of **ethyl salicylate**.

Chemical Structure

The chemical structure of **ethyl salicylate**, with the IUPAC name ethyl 2-hydroxybenzoate, is shown below. The numbering of the atoms is provided for clear correlation with the NMR spectral assignments.

[Click to download full resolution via product page](#)

Caption: Numbered chemical structure of **Ethyl Salicylate**.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of **ethyl salicylate** were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data for Ethyl Salicylate (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.85	s	-	1H	OH
7.88	dd	8.0, 1.6	1H	H-6
7.43	ddd	8.4, 7.6, 1.6	1H	H-4
6.98	dd	8.4, 0.8	1H	H-3
6.85	ddd	8.0, 7.6, 0.8	1H	H-5
4.42	q	7.1	2H	H-8
1.39	t	7.1	3H	H-9

Table 2: ¹³C NMR Spectral Data for Ethyl Salicylate (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
170.22	C-7 (C=O)
161.80	C-2
135.54	C-4
129.93	C-6
119.04	C-5
117.55	C-3
112.66	C-1
61.39	C-8
14.16	C-9

Experimental Protocol

Sample Preparation

- Weigh 10-20 mg of **ethyl salicylate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.
- Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

- Instrument: A 400 MHz NMR spectrometer.
- Solvent: CDCl_3 .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Temperature: 298 K.
- ^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 32, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A range that covers all expected proton signals (e.g., -1 to 12 ppm).
- ^{13}C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled experiment (e.g., ' zgpg30').
 - Number of Scans: 1024 to 2048, due to the lower natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Data Processing

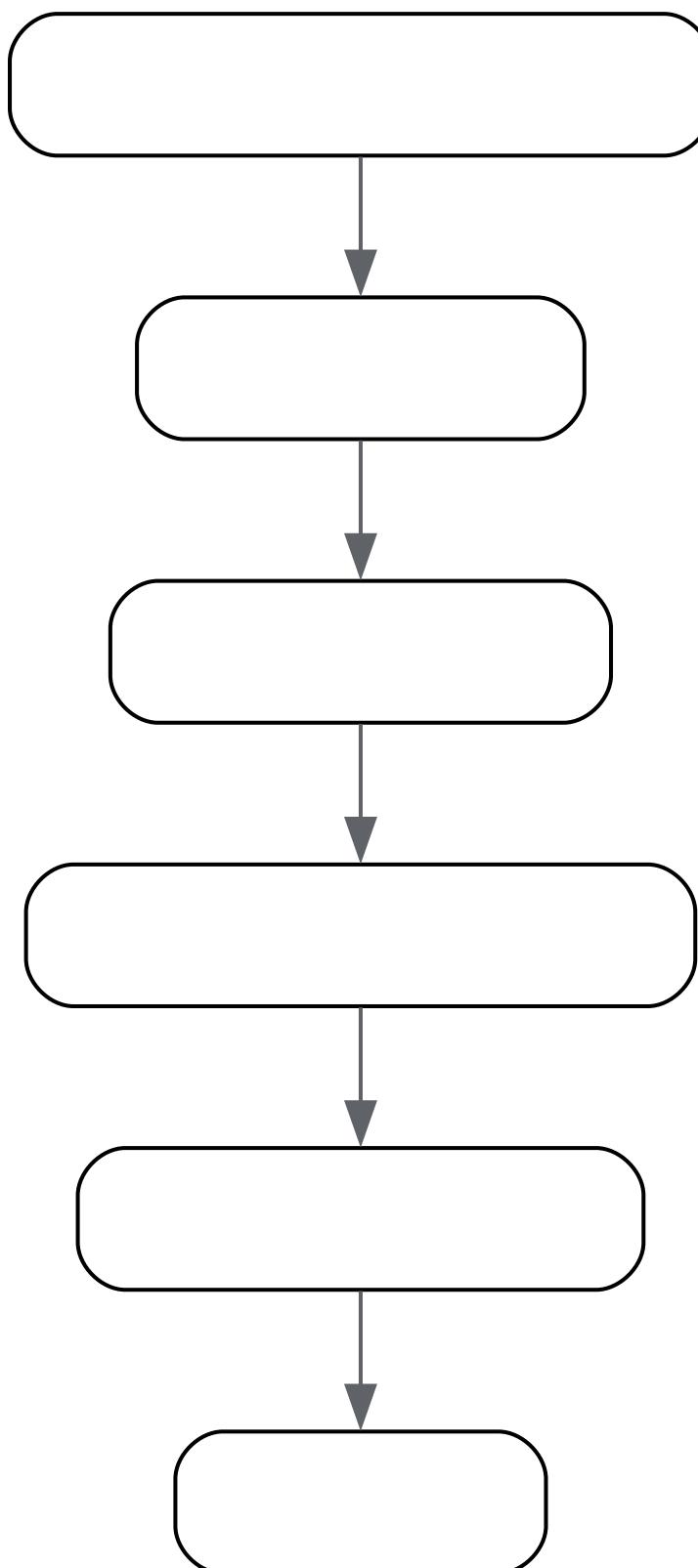
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants for the ^1H NMR signals.
- Assign the peaks in both spectra to the corresponding nuclei in the **ethyl salicylate** molecule.

Spectral Interpretation and Assignment

¹H NMR Spectrum

The ¹H NMR spectrum of **ethyl salicylate** displays distinct signals for the aromatic, hydroxyl, and ethyl group protons.

- **Hydroxyl Proton:** A singlet at 10.85 ppm is assigned to the phenolic hydroxyl proton. Its downfield shift is due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.
- **Aromatic Protons:** The four protons on the benzene ring appear in the range of 6.85-7.88 ppm. The ortho- and para-positions relative to the hydroxyl group and the meta-position relative to the ester group result in complex splitting patterns.
 - The proton at the 6-position (H-6) is ortho to the ester group and appears as a doublet of doublets at 7.88 ppm.
 - The proton at the 4-position (H-4) appears as a doublet of doublet of doublets at 7.43 ppm.
 - The proton at the 3-position (H-3) is a doublet of doublets at 6.98 ppm.
 - The proton at the 5-position (H-5) is a doublet of doublet of doublets at 6.85 ppm.
- **Ethyl Group Protons:** The ethyl group exhibits a characteristic quartet and triplet pattern.
 - The methylene protons (H-8) adjacent to the ester oxygen appear as a quartet at 4.42 ppm due to coupling with the three methyl protons.
 - The methyl protons (H-9) appear as a triplet at 1.39 ppm due to coupling with the two methylene protons.


¹³C NMR Spectrum

The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in **ethyl salicylate**.

- **Carbonyl Carbon:** The signal at 170.22 ppm is assigned to the ester carbonyl carbon (C-7).

- Aromatic Carbons: The six aromatic carbons appear between 112 and 162 ppm.
 - The carbon bearing the hydroxyl group (C-2) is the most deshielded aromatic carbon, appearing at 161.80 ppm.
 - The carbon attached to the ester group (C-1) appears at 112.66 ppm.
 - The remaining aromatic carbons (C-3, C-4, C-5, C-6) are assigned based on their electronic environment and comparison with predicted spectra, with chemical shifts at 117.55, 135.54, 119.04, and 129.93 ppm, respectively.
- Ethyl Group Carbons:
 - The methylene carbon (C-8) attached to the ester oxygen appears at 61.39 ppm.
 - The methyl carbon (C-9) is the most upfield signal at 14.16 ppm.

Workflow for NMR Spectral Acquisition and Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectral acquisition and analysis.

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR spectral assignment of **ethyl salicylate**. The detailed data and protocols are valuable for researchers and scientists in academic and industrial settings for the purposes of structural verification, quality control, and as a reference for the analysis of related compounds. The provided spectral assignments are consistent with the known effects of substituents on aromatic systems and the characteristic patterns of common functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl salicylate(118-61-6) ^1H NMR spectrum [chemicalbook.com]
- 3. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0029817) [hmdb.ca]
- 4. ethyl salicylate(118-61-6) ^{13}C NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Application Note: ^1H and ^{13}C NMR Spectral Assignment for Ethyl Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769798#1h-and-13c-nmr-spectral-assignment-for-ethyl-salicylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com